[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL [4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL
Brand Name: Vulcanchem
CAS No.: 1421524-40-4
VCID: VC6529644
InChI: InChI=1S/C13H16BrNO4/c1-18-10-2-3-12(14)11(6-10)13(17)15-4-5-19-8-9(15)7-16/h2-3,6,9,16H,4-5,7-8H2,1H3
SMILES: COC1=CC(=C(C=C1)Br)C(=O)N2CCOCC2CO
Molecular Formula: C13H16BrNO4
Molecular Weight: 330.178

[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL

CAS No.: 1421524-40-4

Cat. No.: VC6529644

Molecular Formula: C13H16BrNO4

Molecular Weight: 330.178

* For research use only. Not for human or veterinary use.

[4-(2-BROMO-5-METHOXYBENZOYL)MORPHOLIN-3-YL]METHANOL - 1421524-40-4

Specification

CAS No. 1421524-40-4
Molecular Formula C13H16BrNO4
Molecular Weight 330.178
IUPAC Name (2-bromo-5-methoxyphenyl)-[3-(hydroxymethyl)morpholin-4-yl]methanone
Standard InChI InChI=1S/C13H16BrNO4/c1-18-10-2-3-12(14)11(6-10)13(17)15-4-5-19-8-9(15)7-16/h2-3,6,9,16H,4-5,7-8H2,1H3
Standard InChI Key DEMFEBOWMOHROZ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)Br)C(=O)N2CCOCC2CO

Introduction

Molecular Architecture and Nomenclature

Structural Composition

The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 4-position with a 2-bromo-5-methoxybenzoyl group and at the 3-position with a hydroxymethyl (-CH2OH) group . The benzoyl moiety introduces a planar aromatic system with electron-withdrawing bromine (-Br) and electron-donating methoxy (-OCH3) groups at the 2- and 5-positions, respectively. This substitution pattern likely influences electronic distribution, solubility, and intermolecular interactions .

Key Structural Attributes:

  • Molecular Formula: C13H15BrNO4\text{C}_{13}\text{H}_{15}\text{Br}\text{N}\text{O}_4 (inferred from analogs ).

  • Molecular Weight: ~343.26 g/mol (similar to PubChem CID 108272276 ).

  • Functional Groups: Benzoyl carbonyl (C=O\text{C=O}), morpholine heterocycle, hydroxymethyl, bromo, and methoxy substituents.

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name [4-(2-bromo-5-methoxybenzoyl)morpholin-3-yl]methanol reflects the substitution pattern on the morpholine ring. The benzoyl group is attached to the morpholine’s nitrogen at position 4, while the hydroxymethyl group resides at position 3. Stereochemical considerations (e.g., chair conformations of the morpholine ring) may influence physicochemical behavior but remain unexplored in current literature .

Synthetic Pathways and Optimization

Precursor Compounds and Reaction Design

Synthesis of this compound likely involves acyl chloride intermediates and nucleophilic substitution reactions. For example:

  • 2-Bromo-5-methoxybenzoyl chloride (CAS 56658-04-9 ) serves as the acylating agent.

  • Reaction with 3-hydroxymethylmorpholine under basic conditions (e.g., triethylamine) facilitates amide bond formation at the morpholine’s nitrogen .

Example Reaction Scheme:

2-Bromo-5-methoxybenzoyl chloride+3-hydroxymethylmorpholineEt3N[4-(2-Bromo-5-methoxybenzoyl)morpholin-3-yl]methanol+HCl\text{2-Bromo-5-methoxybenzoyl chloride} + \text{3-hydroxymethylmorpholine} \xrightarrow{\text{Et}_3\text{N}} \text{[4-(2-Bromo-5-methoxybenzoyl)morpholin-3-yl]methanol} + \text{HCl}

Purification and Yield Optimization

  • Chromatographic Techniques: Column chromatography using silica gel and ethyl acetate/hexane eluents (common for polar heterocycles ).

  • Crystallization: Methanol or ethanol recrystallization to enhance purity .

  • Reported Yields: Analogous syntheses (e.g., benzohydrazide derivatives) achieve 60–75% yields under optimized conditions .

Physicochemical Characterization

Spectroscopic Data (Predicted)

TechniqueKey Signals
IR (cm⁻¹)O-H stretch (3200–3600), C=O (1680), C-O (methoxy, 1250), C-Br (550)
¹H NMR (δ ppm)Aromatic H (6.8–7.5), OCH3 (3.8), morpholine H (3.2–4.1), CH2OH (4.5)
¹³C NMR (δ ppm)C=O (170), Br-C (130), OCH3 (56), morpholine C (45–70)
MS (m/z)Molecular ion [M+H]⁺ at 344.1, fragment ions at 273 (loss of CH2OH)

Thermal and Solubility Properties

  • Melting Point: Estimated 80

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